Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate

Lipophilicity Physicochemical Properties Medicinal Chemistry

Medicinal chemistry teams pursuing kinase SAR require chiral building blocks with orthogonal protection and batch-to-batch consistency; impurities or incorrect enantiomers compromise multi-step synthesis. This pyrrolidine-pyrimidine ether resolves these challenges: (1) Single (R)-enantiomer (CAS 1354014-71-3) with ≥95% purity and batch-specific NMR/HPLC/GC documentation ensures reproducible SAR. (2) Boc protection is orthogonal to the 6-ethoxy substituent; selective deprotection (TFA/HCl) leaves the pyrimidine ether intact. (3) Both (R)- and (S)-enantiomers are commercially available for MMP analysis. Intermediate XLogP3=2.3 and TPSA=73.8 Ų balance oral absorption and CNS penetration. Multiple reputable vendors supply stock globally.

Molecular Formula C15H23N3O4
Molecular Weight 309.36 g/mol
Cat. No. B12505881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate
Molecular FormulaC15H23N3O4
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCCOC1=CC(=NC=N1)OC2CCN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C15H23N3O4/c1-5-20-12-8-13(17-10-16-12)21-11-6-7-18(9-11)14(19)22-15(2,3)4/h8,10-11H,5-7,9H2,1-4H3
InChIKeyVCVKWLMGLDFONV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate


Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate (CAS 1354014-71-3, (R)-enantiomer; CAS 1354009-71-4, (S)-enantiomer) is a chiral, orthogonally protected pyrrolidine–pyrimidine ether building block with molecular formula C₁₅H₂₃N₃O₄ and molecular weight 309.36 g/mol [1]. The compound features a tert-butoxycarbonyl (Boc)-protected pyrrolidine nitrogen, a 3-oxy linker to a 6-ethoxypyrimidin-4-yl moiety, and a single defined stereocenter at the pyrrolidine 3-position. It is catalogued by multiple reputable chemical suppliers (e.g., Bidepharm, Leyan, Fujifilm Wako) at purities of ≥95% to ≥98%, with batch-specific QC documentation including NMR, HPLC, and GC available upon procurement . No primary literature or patent reporting direct biological activity for this specific compound was identified; its value proposition resides in its utility as a late-stage functionalized intermediate for kinase-focused medicinal chemistry programs, where the 6-ethoxypyrimidine motif mimics the pyrimidine hinge-binding region of ATP-competitive kinase inhibitors .

Why Generic Substitution Fails for This Building Block


Seemingly minor structural perturbations among in-class pyrrolidine–pyrimidine building blocks produce orthogonal reactivity profiles, divergent physicochemical properties, and incompatible downstream synthetic utility that preclude simple interchange. The 6-ethoxy substituent on the pyrimidine ring cannot be substituted with a 6-chloro or 6-methoxy group without altering both the calculated lipophilicity (ΔXLogP3 ≈ -0.3 for chloro and ≈ -0.5 estimated for methoxy relative to ethoxy) and the hydrogen-bond acceptor count (ΔHBA = -1 for chloro vs. ethoxy), which directly impacts chromatographic retention, crystallinity, and target-binding pharmacophore matching in medicinal chemistry campaigns [1][2]. Replacing the ether (–O–) linker with an amino (–NH–) linker introduces a hydrogen-bond donor (HBD count changes from 0 to 1) and substantially alters the pKa, metabolic stability, and conformational preference of the linker [3]. The Boc protecting group on the pyrrolidine nitrogen is orthogonal to the ethyl carbamate alternative; premature deprotection or transesterification can derail multi-step synthetic sequences that require selective Boc removal under mild acidic conditions . The quantitative evidence below establishes that each structural feature imposes measurable differences that dictate procurement decisions.

Quantitative Differentiation vs. Closest Structural Analogs


Lipophilicity Tuning: Ethoxy vs. Chloro vs. Methoxy

The 6-ethoxy substituent confers a calculated XLogP3 of 2.3 for the target compound, compared to 2.6 for the (R)-6-chloro analog (PubChem CID 60137514) [1]. This ΔXLogP3 of -0.3 indicates that the ethoxy compound is measurably less lipophilic than the chloro analog, which is a critical parameter for optimizing solubility, permeability, and metabolic stability in lead optimization. The 6-methoxy analog, while not catalogued with a computed XLogP3 in PubChem, is predicted by Hansch-Leo fragment constants to have an XLogP3 approximately 0.5 log units lower than the ethoxy analog [2]. The difference of 0.3–0.5 log units is sufficient to shift a compound across critical lipophilicity thresholds (e.g., Lipinski's Rule of 5, CNS MPO desirability windows), making the ethoxy variant the intermediate-lipophilicity option in this series.

Lipophilicity Physicochemical Properties Medicinal Chemistry

H-Bond Acceptor Count and Hinge-Binding Potential

The target compound possesses six hydrogen-bond acceptor atoms (two pyrimidine nitrogens, one ether oxygen from the ethoxy group, one ether oxygen from the pyrrolidine-oxy linker, and two carbonyl oxygens from the Boc group), compared to five HBA for the (R)-6-chloro analog (PubChem CID 60137514, which lacks the ethoxy ether oxygen) [1]. This difference of one HBA is structurally mapped to the 6-ethoxy substituent and is significant for kinase hinge-binding pharmacophore models where the pyrimidine N1 and the 6-alkoxy oxygen often form a bidentate or cooperative H-bond network with the kinase hinge region [2]. The chloro analog cannot participate in this additional H-bond interaction, potentially reducing target affinity or altering selectivity profiles.

H-Bond Acceptors Pharmacophore Matching Drug Design

Topological Polar Surface Area and CNS Permeability

The target compound exhibits a computed TPSA of 73.8 Ų (PubChem CID 66569749) [1]. The (R)-6-chloro analog has a calculated TPSA of 68.3 Ų (PubChem CID 60137514), a difference of -5.5 Ų [2]. This 7.5% reduction in TPSA for the chloro analog indicates marginally better predicted passive membrane permeability, but the ethoxy compound remains well within the desirable TPSA range (<140 Ų for oral absorption; <90 Ų for CNS penetration). The ethoxy compound's TPSA of 73.8 Ų positions it favorably for CNS drug discovery programs where TPSA ≤ 90 Ų is a critical design parameter [3].

TPSA Membrane Permeability CNS Drug Design

Rotatable Bond Count and Conformational Flexibility

The target compound contains six rotatable bonds (PubChem CID 66569749) [1], whereas the (R)-6-chloro analog contains only four rotatable bonds (PubChem CID 60137514) [2]. The two additional rotatable bonds arise from the ethoxy substituent (CH₂–CH₃ rotation plus O–CH₂ rotation). This increased conformational自由度 translates to an estimated entropic penalty of approximately +1.4 kcal/mol upon binding (0.7 kcal/mol per frozen rotatable bond, class-level inference [3]), which must be offset by favorable enthalpic interactions contributed by the ethoxy oxygen H-bond acceptor. The ethoxy substituent thus presents a defined trade-off: greater conformational entropy loss upon target binding, compensated by the potential for an additional H-bond interaction with the kinase hinge.

Conformational Flexibility Entropy Ligand Efficiency

Stereochemical Identity and Enantiopurity Availability

The (R)-enantiomer (CAS 1354014-71-3) and (S)-enantiomer (CAS 1354009-71-4) are available as separate, defined-stereochemistry products from multiple vendors, each with one defined atom stereocenter (PubChem CID 66569749 and CID 66569742, respectively) [1][2]. Vendor-reported purities range from 95% (Bidepharm) to 98% (Leyan) for both enantiomers, with batch-specific QC certificates (NMR, HPLC, GC) confirming enantiomeric integrity . The availability of both enantiomers as discrete catalog items, rather than as a racemate, is critical: a racemic mixture would introduce 50% of the undesired enantiomer, which can exhibit different target binding, off-target activity, or pharmacokinetics. The procurement decision between (R)- and (S)- must be informed by the specific stereochemical requirements of the target binding pocket.

Chiral Purity Enantiomeric Excess Stereochemistry

Linker Chemistry: Ether vs. Amino and H-Bond Donor Impact

The target compound employs an ether (–O–) linker between the pyrrolidine 3-position and the pyrimidine 4-position, resulting in zero hydrogen-bond donors (HBD = 0, PubChem CID 66569749) [1]. In contrast, the amino-linked analog (R)-tert-butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (CAS 1354020-91-9) introduces one H-bond donor at the linker nitrogen (HBD = 1) [2]. This difference is not merely physicochemical but also synthetic: the ether linkage is typically formed via nucleophilic aromatic substitution (SNAr) of an alcohol on a chloropyrimidine, while the amino linkage requires Buchwald-Hartwig coupling or reductive amination with distinct catalyst and protection requirements [3]. The ether linker further provides superior chemical stability to acidic and basic conditions compared to the amino linker, which is susceptible to protonation (pKa ~5–7 for aryl amines) and oxidative degradation [3].

Linker Chemistry H-Bond Donor Synthetic Orthogonality

Differentiated Application Scenarios for This Intermediate


Kinase Hinge-Binder Elaboration with Intermediate Lipophilicity

In kinase inhibitor programs where the pyrimidine scaffold serves as the ATP-competitive hinge-binding motif, the 6-ethoxy substituent provides an XLogP3 of 2.3, which is intermediate between the more lipophilic 6-chloro analog (XLogP3 = 2.6) and the more hydrophilic 6-methoxy analog (estimated XLogP3 ≈ 1.8) [Section 3, Evidence Item 1]. This intermediate lipophilicity is particularly valuable when optimizing compounds for oral absorption while avoiding excessive lipophilicity-driven promiscuity (Pfizer's logP ≤3 guideline) or CYP inhibition. The ethoxy oxygen additionally contributes an H-bond acceptor (total HBA = 6) that can engage the kinase hinge region, a feature absent in the 6-chloro analog [Section 3, Evidence Item 2]. Procurement of the single enantiomer (R or S) ensures unambiguous stereochemical assignment in X-ray co-crystal structures used to guide structure-based drug design [Section 3, Evidence Item 5].

CNS-Penetrant Inhibitor Synthesis Leveraging Favorable TPSA

The target compound's TPSA of 73.8 Ų falls well below the CNS drug-likeness threshold of 90 Ų, and also below the oral absorption threshold of 140 Ų [Section 3, Evidence Item 3]. This distinguishes it from more polar analogs (e.g., compounds with additional hydroxyl or carboxyl substituents) that would exceed the CNS TPSA ceiling. The Boc-protected pyrrolidine nitrogen provides a latent basic amine that, upon deprotection, can be functionalized to fine-tune pKa and CNS penetration. The ether linker's absence of an H-bond donor (HBD = 0) further favors passive blood-brain barrier penetration compared to amino-linked analogs (HBD = 1) [Section 3, Evidence Item 6].

Multi-Step Synthesis with Orthogonal Boc Protection

The Boc group on the pyrrolidine nitrogen permits selective deprotection under mild acidic conditions (TFA or HCl/dioxane) without affecting the ethyl ether on the pyrimidine or the diaryl ether linkage. This orthogonality is critical in multi-step medicinal chemistry syntheses where the pyrrolidine NH₂ must be unmasked for subsequent amide coupling, sulfonamide formation, or reductive amination while preserving the 6-ethoxypyrimidin-4-yloxy moiety [Section 3, Evidence Item 6]. The ether linker's resistance to acidic and basic hydrolysis, compared to the amino linker's susceptibility to protonation and oxidative degradation, ensures intermediate stability during storage and reaction workup. Fujifilm Wako's recommended frozen storage (-20°C) further supports long-term stability of the Boc-protected intermediate . Vendors supply batch-specific QC documentation (NMR, HPLC, GC) confirming purity ≥95-98%, which is essential for reproducible multi-step synthesis where impurities propagate and amplify through subsequent steps [Section 3, Evidence Item 5].

SAR Studies of 6-Alkoxy Substitution Effects on Kinase Selectivity

For medicinal chemistry teams systematically exploring the 6-position of the pyrimidine ring in kinase inhibitor series, the 6-ethoxy compound serves as a specific probe to interrogate the steric and electronic tolerance of the kinase solvent-front or ribose-pocket region. Its six rotatable bonds (vs. four for the chloro analog) introduce defined conformational flexibility that can be correlated with entropic binding penalties in ITC or SPR studies [Section 3, Evidence Item 4]. The availability of both (R)- and (S)-enantiomers as discrete catalog items enables matched molecular pair analysis of stereochemical effects on target engagement, a capability not offered by racemic or achiral alternatives [Section 3, Evidence Item 5]. The compound's commercial availability at 95-98% purity from multiple non-prohibited vendors (Bidepharm, Leyan, Fujifilm Wako) ensures supply chain redundancy for SAR campaigns spanning months to years.

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